chemical and physical properties of 3-(Ethoxycarbonyl)but-3-enoic acid
chemical and physical properties of 3-(Ethoxycarbonyl)but-3-enoic acid
An In-depth Technical Guide to 3-(Ethoxycarbonyl)but-3-enoic Acid
This guide provides a comprehensive technical overview of 3-(Ethoxycarbonyl)but-3-enoic acid, a versatile chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical and physical properties, analytical methodologies, and synthetic potential of this molecule, grounding all claims in authoritative data.
Molecular Identity and Structure
3-(Ethoxycarbonyl)but-3-enoic acid, also known as 1-ethyl itaconate or monoethyl itaconate, is an unsaturated dicarboxylic acid monoester.[1] Its structure incorporates three key functional groups: a carboxylic acid, an ethyl ester, and a terminal alkene. This unique combination makes it a valuable and reactive building block in organic synthesis.
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IUPAC Name : 3-ethoxycarbonylbut-3-enoic acid[1]
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Canonical SMILES : CCOC(=O)C(=C)CC(=O)O[1]
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InChI Key : IZUVGRMMRWJVKU-UHFFFAOYSA-N[1]
The spatial arrangement of these functional groups is critical to its reactivity, particularly the conjugation of the double bond with the ester group, which activates the molecule for nucleophilic addition reactions.
Caption: Standard workflow for the analytical characterization of a chemical intermediate.
Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure by analyzing the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.
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Sample Preparation : Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in an NMR tube. The choice of solvent is critical; it must dissolve the sample without having signals that overlap with key analyte peaks.
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¹H NMR Acquisition :
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Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
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Expected signals: A singlet for the carboxylic acid proton (broad), signals for the two vinylic protons (appearing as distinct singlets or narrow doublets), a singlet for the methylene (CH₂) group adjacent to the acid, and a quartet and a triplet for the ethyl ester group.
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Integration of the peaks should correspond to the number of protons in each environment.
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¹³C NMR Acquisition :
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Acquire a proton-decoupled ¹³C NMR spectrum.
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Expected signals: Resonances for the two carbonyl carbons (acid and ester), two sp² carbons of the alkene, one sp³ methylene carbon, and the two sp³ carbons of the ethyl group.
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Interpretation : The chemical shifts, splitting patterns, and integration values from the ¹H spectrum, along with the number of unique carbon signals, provide a definitive fingerprint of the molecular structure.
Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the key functional groups present in the molecule.
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Sample Preparation : Place a small amount of the neat sample (if liquid/oil) or prepare a KBr pellet (if solid) for analysis.
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Data Acquisition : Scan the sample over the range of 4000-400 cm⁻¹.
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Interpretation :
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O-H Stretch (Carboxylic Acid) : A very broad absorption band is expected in the region of 3300-2500 cm⁻¹.
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C=O Stretch (Carbonyls) : Two strong absorption bands are expected between 1750-1680 cm⁻¹. The ester carbonyl will typically be at a higher wavenumber than the carboxylic acid carbonyl.
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C=C Stretch (Alkene) : A medium intensity band around 1650-1640 cm⁻¹.
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C-O Stretch (Ester and Acid) : Strong bands in the 1300-1000 cm⁻¹ region.
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Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)
Objective: To assess the purity of the sample and confirm its molecular weight.
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Sample Preparation : Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like acetonitrile or methanol.
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Chromatography :
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Inject the sample onto a reverse-phase C18 column.
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Use a gradient elution method with mobile phases typically consisting of water and acetonitrile, both containing a small amount of an acid (e.g., 0.1% formic acid) to ensure good peak shape for the carboxylic acid.
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Mass Spectrometry :
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Analyze the column eluent using an electrospray ionization (ESI) source.
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In negative ion mode (ESI-), the expected primary ion is the deprotonated molecule [M-H]⁻ at an m/z corresponding to 157.05.
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In positive ion mode (ESI+), adducts such as [M+H]⁺ (m/z 159.07) or [M+Na]⁺ (m/z 181.05) may be observed.
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Interpretation : The chromatogram indicates the purity of the sample by showing the relative area of the main peak. The mass spectrum confirms the molecular weight of the compound corresponding to this peak.
Safety, Handling, and Storage
As a laboratory chemical, 3-(Ethoxycarbonyl)but-3-enoic acid must be handled with appropriate precautions. The following guidance is synthesized from available Safety Data Sheets (SDS).
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Hazard Identification :
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Recommended Personal Protective Equipment (PPE) :
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Handling and Storage :
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First Aid Measures :
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In case of eye contact : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention. [5][6] * In case of skin contact : Wash with plenty of water. If irritation occurs, get medical advice. [6] * If inhaled : Remove person to fresh air and keep comfortable for breathing. [5]
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Applications in Research and Drug Development
The structural features of 3-(Ethoxycarbonyl)but-3-enoic acid make it a valuable intermediate in the synthesis of complex organic molecules. Its utility is particularly evident in the construction of heterocyclic systems and substituted aliphatic chains that form the core of many pharmaceutical agents.
The presence of the ethoxycarbonyl group is significant in synthetic strategies. For example, in N-acyl-Pictet–Spengler reactions, which are fundamental for synthesizing benzylisoquinoline alkaloids, an N-ethoxycarbonyl residue can act as an activating group that facilitates the key cyclization step. [7][8]Many benzylisoquinoline alkaloids exhibit a broad range of biological activities, including antitumor and antimicrobial effects, making them attractive targets in drug discovery. [7][8] Furthermore, the carboxylic acid moiety allows for the molecule to be coupled to other fragments, such as amines or alcohols, to build larger, more complex structures. The conjugated alkene offers a site for stereocontrolled transformations, enabling the synthesis of chiral molecules, a critical aspect of modern drug design. While this specific molecule is a starting material, its derivatives are integral to creating novel chemical entities for screening and development. [9][10]
References
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PubChem. 3-(Ethoxycarbonyl)but-3-enoic acid. National Center for Biotechnology Information. [Link]
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G-Biosciences. Safety Data Sheet. [Link]
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Al-Ghorbani, M., et al. (2022). Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-(4-methoxyphenyl)-4-oxobut-2-enoic acid. Egyptian Journal of Chemistry. [Link]
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PubChem. 3-(Ethoxycarbonyl)-4-phenylbut-3-enoic acid. National Center for Biotechnology Information. [Link]
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Wikipedia. But-3-enoic acid. [Link]
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Obydennov, D. L., et al. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules. [Link]
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SDS. [Link]
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Schremmer, H., et al. (2021). The ethoxycarbonyl group as both activating and protective group in N-acyl-Pictet–Spengler reactions using methoxystyrenes. Beilstein Journal of Organic Chemistry. [Link]
- Google Patents. WO2015135096A1 - Method for synthesizing 3-ethoxy-4-ethoxycarbonyl phenylacetic acid.
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Giebułtowicz, J., et al. (2025). Application of Lipophilic Prodrug Charge Masking Strategy to Obtain Novel, Potential Oxytocin Prodrugs. International Journal of Molecular Sciences. [Link]
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Müller, M., et al. (2012). Formation of 3-methyl-1,2,3-butanetricarboxylic acid via gas phase oxidation of pinonic acid – a mass spectrometric study of SOA aging. Atmospheric Chemistry and Physics. [Link]
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WIPO Green Database. Procedure For Production Of Opioid-Antagonist-Releasing Compounds And Their Use As A Medicine. [Link]
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Schremmer, H., et al. (2021). The ethoxycarbonyl group as both activating and protective group in N-acyl-Pictet–Spengler reactions using methoxystyrenes. A short approach to racemic 1-benzyltetrahydroisoquinoline alkaloids. PMC. [Link]
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Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. [Link]
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